molecular formula C16H23NO2 B2523217 tert-Butyl 3-(1,2,3,4-tetrahydroquinolin-3-yl)propanoate CAS No. 2138427-63-9

tert-Butyl 3-(1,2,3,4-tetrahydroquinolin-3-yl)propanoate

Cat. No.: B2523217
CAS No.: 2138427-63-9
M. Wt: 261.365
InChI Key: MILOCAMKWNKFJS-UHFFFAOYSA-N
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Description

tert-Butyl 3-(1,2,3,4-tetrahydroquinolin-3-yl)propanoate (CAS: 678987-75-2) is a bicyclic tertiary amine ester featuring a tetrahydroquinoline scaffold fused with a propanoate group protected by a tert-butyl moiety. This compound is primarily utilized in medicinal chemistry as a synthetic intermediate for developing pharmacologically active molecules. Its structure combines the rigidity of the tetrahydroquinoline core with the steric bulk of the tert-butyl group, which enhances stability and modulates solubility .

Properties

IUPAC Name

tert-butyl 3-(1,2,3,4-tetrahydroquinolin-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-16(2,3)19-15(18)9-8-12-10-13-6-4-5-7-14(13)17-11-12/h4-7,12,17H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILOCAMKWNKFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC1CC2=CC=CC=C2NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Medicinal Chemistry

Compound 15a (CAS: Not provided)
  • Structure : Features a pyrimido[4,5-d][1,3]oxazin-1(4H)-yl core substituted with a 2-methoxy-4-(4-methylpiperazin-1-yl)phenyl group. Unlike the target compound, it includes a trifluoroacetic acid-mediated coupling step during synthesis .
  • Key Differences: Enhanced pharmacological relevance due to the presence of a methylpiperazine moiety, which improves blood-brain barrier penetration. Higher synthetic complexity (multistep synthesis involving isopropanol and trifluoroacetic acid) compared to the simpler esterification of the target compound .
Example 1 (CAS: Not provided)
  • Structure: 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid.
  • Key Differences :
    • Incorporates a benzothiazole-thiazolecarboxylic acid hybrid system, enabling dual hydrogen bonding and metal coordination (e.g., kinase inhibition).
    • Pharmacological data (IC₅₀ values in kinase assays) are available, unlike the target compound, which lacks reported bioactivity .
Example 24 (CAS: Not provided)
  • Structure: 3-{1-[(Adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]-4-methyl-5H,6H,7H,8H-pyrido[2,3-c]pyridazin-8-yl}pyridine-2-carboxylic acid.
  • Key Differences: Adamantane and pyridopyridazine groups confer enhanced lipophilicity and proteolytic stability.

Pharmacological and Physicochemical Properties

  • Target Compound: No pharmacological data are reported. Its tert-butyl group likely improves metabolic stability but may reduce aqueous solubility.
  • Compound 15a : Optimized for CNS penetration (logP ~3.2 predicted) due to methylpiperazine .
  • Example 1: Exhibits nanomolar IC₅₀ against kinases (Table 3 in patent), attributed to the benzothiazole-thiazole motif .

Research Implications and Gaps

  • Structural analogs with methylpiperazine (15a) or adamantane (Example 24) groups demonstrate the impact of substituents on bioactivity, suggesting that functionalization of the target compound’s propanoate chain could unlock new applications.

Biological Activity

tert-Butyl 3-(1,2,3,4-tetrahydroquinolin-3-yl)propanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₁₉N₂O₂
  • Molecular Weight : 248.32 g/mol
  • CAS Number : 219862-14-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound is believed to influence several pathways:

  • Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation and survival.
  • Receptor Modulation : The compound could act as a modulator for specific receptors linked to cancer progression and neuroprotection.

Anticancer Properties

Research indicates that compounds derived from tetrahydroquinoline structures exhibit significant anticancer activity. For instance:

  • Case Study : A study demonstrated that similar tetrahydroquinoline derivatives enhanced the cytotoxic effects of chemotherapeutic agents in cancer cell lines by inhibiting DNA repair mechanisms through PARP inhibition .

Neuroprotective Effects

Tetrahydroquinoline derivatives have also been studied for their neuroprotective properties:

  • Mechanism : They may exert protective effects against oxidative stress and apoptosis in neuronal cells.
  • Research Findings : In vitro studies have shown that these compounds can reduce neuronal cell death induced by excitotoxicity .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAnticancer, Neuroprotective
N-(1,2,3,4-Tetrahydroquinolin-3-YL)acetamideStructureAntimicrobial, Anticancer
5-Bromoisoquinolin-l-one-Radiosensitizer

Case Studies and Research Findings

  • Antitumor Activity : A recent study evaluated the efficacy of tetrahydroquinoline derivatives in various cancer models. The findings indicated that these compounds could significantly inhibit tumor growth and induce apoptosis in cancer cells .
  • Neurotoxicity Assessment : Another research project assessed the neurotoxicity of related compounds. It was found that while some derivatives showed protective effects against neurodegeneration, others exhibited cytotoxicity at higher concentrations .
  • Radiosensitization : Research on radiosensitizers highlighted that certain tetrahydroquinoline derivatives could enhance the effectiveness of radiotherapy in solid tumors by selectively targeting hypoxic cells .

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